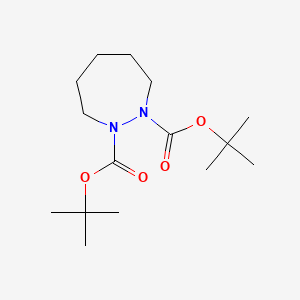

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

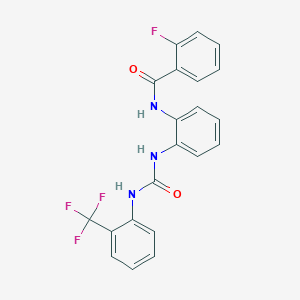

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is a chemical compound with the molecular formula C15H28N2O4 . It has a molecular weight of 300.4 .

Synthesis Analysis

The synthesis of Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)(3) to give di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate .

Molecular Structure Analysis

The InChI code for Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is 1S/C15H28N2O4/c1-14 (2,3)20-12 (18)16-10-8-7-9-11-17 (16)13 (19)21-15 (4,5)6/h7-11H2,1-6H3 .

Chemical Reactions Analysis

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is employed in the electrophilic amination of ß-keto esters catalyzed by an axially chiral guanidine . It is also a building block in an enantioselective synthesis of 3,6-dihyropyridazines employing organocatalysts such a L-proline or (S)-2-pyrrolidinyl tetrazole . Furthermore, it is utilized in the asymmetric Friedel-Crafts amination via a chiral organocatalyst .

Wissenschaftliche Forschungsanwendungen

Synthesis of Key Intermediates

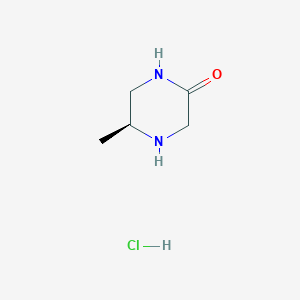

A practical synthesis has been established for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, demonstrating its role as a key intermediate in the production of Rho–kinase inhibitor K-115. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, showcasing the compound's utility in pharmaceutical synthesis (Gomi et al., 2012).

Catalysis and Chemical Reactions

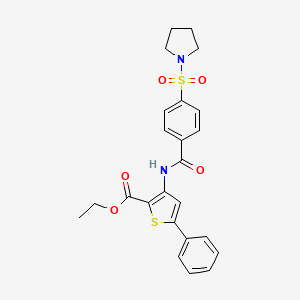

Compounds related to Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate have been utilized as catalysts in various chemical reactions. For instance, non-heme micro-oxo-bridged diiron(III) complexes, which are structurally related, have been studied for their catalytic role in the selective oxidative transformation of alkanes into alcohols, highlighting their potential in biomimetic hydroxylation processes (Mayilmurugan et al., 2009).

Material Science and Polymerization

Research on nickel(II) and palladium(II) diimine complexes bearing phenyl aniline moieties, which share a structural resemblance, reveals their application in olefin polymerization, providing insight into the synthesis of new polymers with potential industrial applications (Schmid et al., 2001).

Pharmaceutical Applications

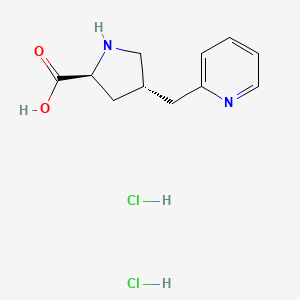

Studies on imidazo[1,5-a][1,4]benzodiazepine esters, structurally related to Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate, have demonstrated high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. These findings suggest potential applications in developing therapeutic agents targeting specific subtypes of the benzodiazepine receptor (Gu et al., 1993).

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of di-tert-butyl 1,2-diazepane-1,2-dicarboxylate is currently lacking .

Eigenschaften

IUPAC Name |

ditert-butyl diazepane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-10-8-7-9-11-17(16)13(19)21-15(4,5)6/h7-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTPTLWFFCKYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl 1,2-diazepane-1,2-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2539485.png)

![2-[[[5-Bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid](/img/structure/B2539488.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2539490.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)

![N-(4-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2539496.png)

![(4-((3-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2539498.png)

![Tert-butyl 3-[(4-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2539501.png)